molecular formula C18H24N2O4 B2740827 Methyl 4-[4-(oxolan-3-yl)-1,4-diazepane-1-carbonyl]benzoate CAS No. 2310121-36-7

Methyl 4-[4-(oxolan-3-yl)-1,4-diazepane-1-carbonyl]benzoate

Cat. No.: B2740827
CAS No.: 2310121-36-7
M. Wt: 332.4
InChI Key: ZTJZUGNPDWBCAF-UHFFFAOYSA-N
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Description

Methyl 4-[4-(oxolan-3-yl)-1,4-diazepane-1-carbonyl]benzoate is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a complex structure that includes a benzoate ester, a diazepane ring, and an oxolane moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[4-(oxolan-3-yl)-1,4-diazepane-1-carbonyl]benzoate typically involves multi-step organic reactions. One common method includes the esterification of 4-hydroxybenzoic acid with methanol to form methyl 4-hydroxybenzoate. This intermediate is then reacted with 4-(oxolan-3-yl)-1,4-diazepane-1-carbonyl chloride under basic conditions to yield the final product. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-(oxolan-3-yl)-1,4-diazepane-1-carbonyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-[4-(oxolan-3-yl)-1,4-diazepane-1-carbonyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-[4-(oxolan-3-yl)-1,4-diazepane-1-carbonyl]benzoate involves its interaction with specific molecular targets. The diazepane ring can interact with enzymes or receptors, potentially inhibiting their activity. The oxolane moiety may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[4-(oxolan-3-yl)-1,4-diazepane-1-carbonyl]benzoate is unique due to its combination of a benzoate ester, diazepane ring, and oxolane moiety. This unique structure provides distinct chemical properties and potential biological activities that are not observed in similar compounds .

Properties

IUPAC Name

methyl 4-[4-(oxolan-3-yl)-1,4-diazepane-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-23-18(22)15-5-3-14(4-6-15)17(21)20-9-2-8-19(10-11-20)16-7-12-24-13-16/h3-6,16H,2,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJZUGNPDWBCAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCCN(CC2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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